

Comparative Analysis of Tam-IN-2 and Other TAM Kinase Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the specificity of **Tam-IN-2**, a pyrrolotriazine-based inhibitor, for the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases. Due to the limited publicly available data for **Tam-IN-2** (also known as compound 0904 from patent US 20170275290 A1), this guide utilizes data from other well-characterized TAM kinase inhibitors to provide a comprehensive comparison of potency and selectivity. This information is crucial for researchers and drug development professionals working on novel cancer therapies and immunomodulatory agents targeting the TAM signaling axis.

Introduction to TAM Kinases

The TAM family of receptor tyrosine kinases, comprising Tyro3, AXL, and Mer, are key regulators of the innate immune response. Their signaling is initiated by the binding of ligands, primarily Gas6 (Growth Arrest-Specific 6) and Protein S.[1] This activation triggers downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cellular processes like proliferation, survival, and migration.[1] Dysregulation of TAM kinase signaling is implicated in various cancers, making them attractive therapeutic targets.[1][2]

Data Presentation: Specificity of TAM Kinase Inhibitors



The following table summarizes the inhibitory activity (IC50 values) of several small molecule inhibitors against AXL, Mer, and Tyro3 kinases. A lower IC50 value indicates greater potency.

Inhibitor Name	AXL IC50 (nM)	Mer IC50 (nM)	Tyro3 IC50 (nM)	Reference Compound Class
BMS-777607	1.1	1.8	4.3	Pyrrolotriazine Analog
LDC1267	8	29	<5	Not Specified
UNC2025	~15	0.74	~15	Pyrrolopyrimidine
R428 (Bemcentinib)	14	-	-	Pyrrolopyrimidine
INCB081776	16	14	-	Not Specified
UNC569	-	0.8	-	Pyrrolopyrimidine

Note: Data for **Tam-IN-2** (pyrrolotriazine compound 0904) is not publicly available. BMS-777607, a structurally related pyrrolotriazine analog, is included for representative comparison.

Experimental Protocols

The determination of inhibitor potency against TAM kinases is typically performed using biochemical assays. Below are detailed methodologies for two common assay types.

Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

- Recombinant human AXL, Mer, or Tyro3 kinase domain
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)



- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- [y-33P]ATP
- Test inhibitor (e.g., Tam-IN-2) dissolved in DMSO
- Phosphocellulose filter plates
- Wash buffer (e.g., 0.75% phosphoric acid)
- · Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.
- Add serially diluted test inhibitor or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
- Wash the plate multiple times with the wash buffer to remove unincorporated [y-33P]ATP.
- Measure the radioactivity on the filter plate using a scintillation counter.
- Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay



This assay measures the inhibition of kinase activity by detecting the phosphorylation of a biotinylated substrate peptide.

Materials:

- Recombinant human AXL, Mer, or Tyro3 kinase domain
- Kinase reaction buffer
- · Biotinylated substrate peptide
- ATP
- Test inhibitor (e.g., Tam-IN-2) dissolved in DMSO
- Europium-labeled anti-phosphotyrosine antibody (Donor)
- Streptavidin-allophycocyanin (SA-APC) (Acceptor)
- TR-FRET detection buffer
- Microplate reader capable of TR-FRET measurements

Procedure:

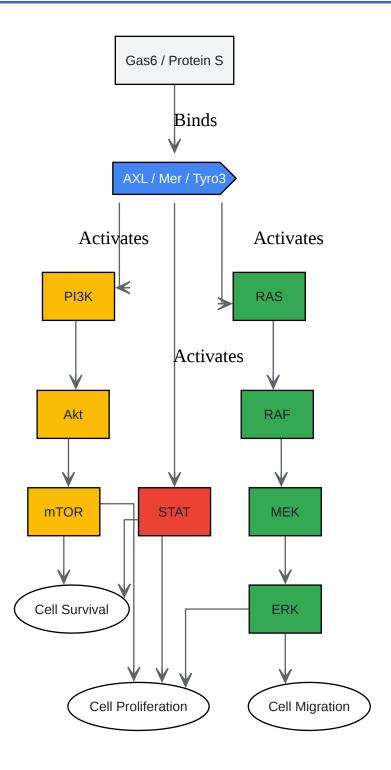
- Add the kinase, biotinylated substrate peptide, and serially diluted test inhibitor or DMSO to the wells of a microplate.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a defined period.
- Stop the reaction by adding the TR-FRET detection buffer containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
- Incubate the plate to allow for the binding of the antibody to the phosphorylated substrate and the binding of SA-APC to the biotinylated substrate.



- Measure the TR-FRET signal on a microplate reader (excitation at ~340 nm, emission at ~620 nm for Europium and ~665 nm for APC).
- The FRET signal is generated when the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated).
- Calculate the percentage of inhibition based on the decrease in the FRET signal and determine the IC50 value.

Visualizations TAM Kinase Signaling Pathway



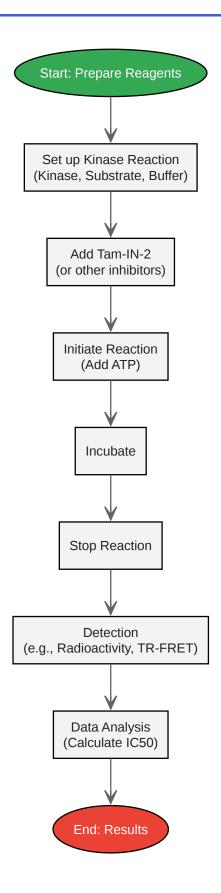


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Caption: TAM Kinase Signaling Pathways.

Experimental Workflow for Kinase Inhibition Assay





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Caption: General Workflow for Kinase Inhibition Assay.



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